2-(4-Boc-piperazine-1-carbonyl)benzoic acid

Vue d'ensemble

Description

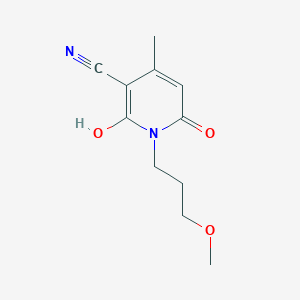

2-(4-Boc-piperazine-1-carbonyl)benzoic acid is an organic compound with the empirical formula C12H14N2O3 . It is a solid substance .

Synthesis Analysis

The synthesis of piperazine compounds, such as 2-(4-Boc-piperazine-1-carbonyl)benzoic acid, has been a topic of interest in recent years. Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .Molecular Structure Analysis

The molecular structure of 2-(4-Boc-piperazine-1-carbonyl)benzoic acid is characterized by a six-membered ring containing two opposing nitrogen atoms . The average mass of the molecule is approximately 306.357 Da .Physical And Chemical Properties Analysis

2-(4-Boc-piperazine-1-carbonyl)benzoic acid is a solid substance with a melting point between 150-160 °C . The molecular weight of the compound is approximately 416.32 .Applications De Recherche Scientifique

Synthesis of Pharmaceutical Derivatives

The compound is used in the synthesis of various pharmaceutical derivatives, including those with potential anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic activities .

Drug Discovery

Piperazine derivatives are prevalent in drug discovery, particularly as components of blockbuster drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Anti-Tubercular Agents

Derivatives of the compound have been designed and synthesized for their anti-tubercular activity against Mycobacterium tuberculosis .

C–H Functionalization

Recent advances in chemistry have focused on the C–H functionalization of the carbon atoms of the piperazine ring, which is a key structural component in this compound .

Living Cationic Ring Opening Polymerization

The compound is used in the termination step during the synthesis of α,β-poly(2-oxazoline) lipopolymers via living cationic ring opening polymerization .

DNA Gyrase Inhibitors

Monosubstituted piperazines derived from this compound are used in the synthesis of indazole DNA gyrase inhibitors .

Conformational Studies

N-benzoylated piperazine compounds synthesized from this chemical are studied for their conformational behavior using temperature-dependent 1H NMR spectroscopy .

PARP-1 Enzyme Inhibition

Some derivatives exhibit strong inhibitory effects on PARP-1 enzyme, which is significant in the context of cancer treatment and therapy .

Mécanisme D'action

Target of Action

Similar compounds, such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in learning and memory, making it a potential target for Alzheimer’s disease treatment .

Mode of Action

For instance, compound 6g, a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, exhibited potent inhibitory activity against AChE, suggesting a competitive and non-competitive inhibition mechanism .

Biochemical Pathways

Given the potential ache inhibitory activity, it could impact the cholinergic system, which plays a crucial role in memory and cognition .

Result of Action

If it acts similarly to related compounds, it may exhibit inhibitory effects on ache, potentially impacting cognitive function .

Propriétés

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-1-carbonyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(23)19-10-8-18(9-11-19)14(20)12-6-4-5-7-13(12)15(21)22/h4-7H,8-11H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIBSCUTCOZJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383823 | |

| Record name | 2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |

CAS RN |

651293-35-5 | |

| Record name | 2-(4-Boc-piperazine-1-carbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1607962.png)

![6-[2-(Pyridin-2-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1607964.png)

![Methyl 5-chloro-7-(trifluoromethyl)thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1607966.png)

![5-Nitro-2-([5-(trifluoromethyl)pyridin-2-yl]thio)benzaldehyde](/img/structure/B1607976.png)

![Ethyl N-[(3-methylbenzothiophen-2-yl)methylideneamino]carbamate](/img/no-structure.png)